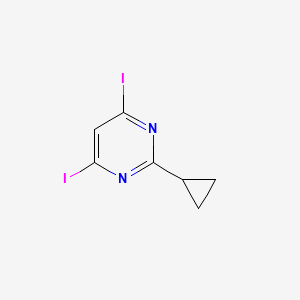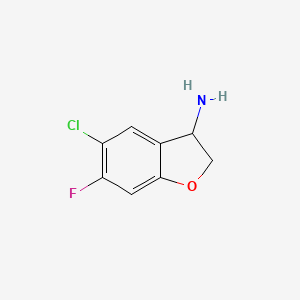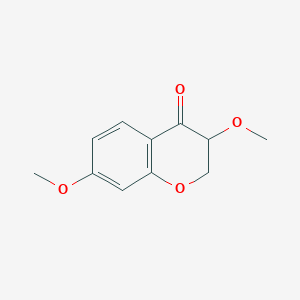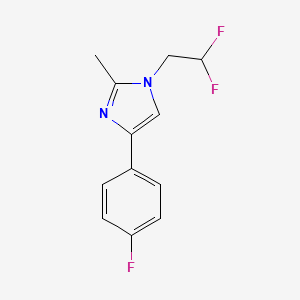
(1R)-1-(2-Anthryl)-2-methoxyethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-Anthryl)-2-methoxyethylamine is an organic compound with the molecular formula C17H17NO It is a chiral amine derivative of anthracene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Anthryl)-2-methoxyethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene.
Functionalization: The anthracene is functionalized to introduce the methoxy group at the 2-position.
Chiral Amine Introduction: The chiral amine moiety is introduced through a series of reactions, including reduction and amination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Anthryl)-2-methoxyethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can modify the anthracene ring or the amine group.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives, such as anthraquinones, substituted anthracenes, and modified amine derivatives.
Scientific Research Applications
(1R)-1-(2-Anthryl)-2-methoxyethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Anthryl)-2-methoxyethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Anthryl)propanamine: Another chiral amine derivative of anthracene with similar structural features.
2-Anthracenemethanamine: A related compound with a different substitution pattern on the anthracene ring.
Uniqueness
(1R)-1-(2-Anthryl)-2-methoxyethylamine is unique due to the presence of both the methoxy group and the chiral amine moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(1R)-1-anthracen-2-yl-2-methoxyethanamine |
InChI |
InChI=1S/C17H17NO/c1-19-11-17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,18H2,1H3/t17-/m0/s1 |
InChI Key |
YXNVTEUGIRLSQG-KRWDZBQOSA-N |
Isomeric SMILES |
COC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Canonical SMILES |
COCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)
![Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride](/img/structure/B13052020.png)


